Lipophilicity Differential: LogP 0.781 (Hydrazino) vs LogP 1.058 (Amino) – Cross-Study Comparable Data
The target 3-hydrazino compound exhibits a measured LogP of 0.781, determined by reverse-phase HPLC retention behavior on a Newcrom R1 column using acetonitrile/water/phosphoric acid mobile phase [1]. In contrast, the closest structural analog—the 3-amino derivative (CAS 23286-70-6)—displays a computed/predicted LogP of 1.058 . The ΔLogP of 0.277 units translates to an approximately 1.9-fold difference in octanol-water partition coefficient, indicating that the hydrazino compound is meaningfully more hydrophilic. This difference is experimentally relevant for liquid-liquid extraction protocols, reverse-phase chromatographic purification, and permeability predictions in drug-design workflows.
| Evidence Dimension | Lipophilicity (LogP / Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.781 |
| Comparator Or Baseline | Ethyl 3-amino-5-methyl-1H-pyrazole-4-carboxylate; LogP = 1.058 |
| Quantified Difference | ΔLogP = -0.277 (target is 26% lower; ~1.9-fold more hydrophilic) |
| Conditions | Target: RP-HPLC on Newcrom R1 column, MeCN/H₂O/H₃PO₄. Comparator: Predicted LogP from chemical database. |
Why This Matters
Procurement decisions for building blocks in medicinal chemistry programs often require specific lipophilicity windows for hit-to-lead optimization; the hydrazino compound's lower LogP may better suit projects targeting aqueous solubility while the amino analog is more suitable for lipophilic pockets.
- [1] SIELC Technologies. Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate HPLC Application Note. Published May 16, 2018. View Source
